molecular formula C62H57F3N8O14S B12374248 (R)-Phe-A110/B319

(R)-Phe-A110/B319

Cat. No.: B12374248
M. Wt: 1227.2 g/mol
InChI Key: FPASBQZSPAJSND-HLUZEOJMSA-N
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Description

®-Phe-A110/B319 is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phe-A110/B319 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the selectivity and yield of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Phe-A110/B319 may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-Phe-A110/B319 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Phe-A110/B319 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Phe-A110/B319 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Phe-A110/B319
  • ®-Phe-A110/B320
  • ®-Phe-A111/B319

Uniqueness

®-Phe-A110/B319 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-Phe-A110/B319, the ®-enantiomer may exhibit different pharmacological effects and binding affinities.

This detailed article provides a comprehensive overview of ®-Phe-A110/B319, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C62H57F3N8O14S

Molecular Weight

1227.2 g/mol

IUPAC Name

(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2R)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid

InChI

InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49-,50-/m1/s1

InChI Key

FPASBQZSPAJSND-HLUZEOJMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C

Origin of Product

United States

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